molecular formula C21H17NO6 B2824419 5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021023-99-3

5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2824419
CAS No.: 1021023-99-3
M. Wt: 379.368
InChI Key: LEKALWGWQLVFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-pyran-2-carboxamide features a pyran-2-carboxamide core substituted with a benzyloxy group at position 5, a 4-oxo moiety, and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group linked via an amide bond.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-5-phenylmethoxypyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO6/c23-16-11-19(28-13-20(16)27-12-14-4-2-1-3-5-14)21(24)22-15-6-7-17-18(10-15)26-9-8-25-17/h1-7,10-11,13H,8-9,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKALWGWQLVFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxin ring, which can be synthesized from salicylic acid and acetylenic esters using copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with a suitable nucleophile.

The final step involves the formation of the pyranone ring and the carboxamide group. This can be achieved through a cyclization reaction, where the intermediate compounds undergo intramolecular condensation under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxin or benzyloxy derivatives.

Scientific Research Applications

5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions.

Comparison with Similar Compounds

Structural Analogues with 2,3-Dihydrobenzo[b][1,4]dioxin Moieties

Several compounds in the evidence share the 2,3-dihydrobenzo[b][1,4]dioxin group but differ in core heterocycles and substituents:

Compound ID/Name Core Structure Substituents/R-Groups Melting Point (°C) Yield (%) Reference
Target Compound 4H-Pyran 5-(benzyloxy), 4-oxo, dihydrodioxin-amide N/A N/A
3.6: 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(4′-trifluoromethyl-biphenyl-3-yl)-1,3,4-oxadiazole 1,3,4-Oxadiazole Trifluoromethyl-biphenyl 160–162 92
3.7: N-Cyclopentyl-3′-(5-(dihydrodioxin)-oxadiazol-2-yl)-biphenyl-3-carboxamide 1,3,4-Oxadiazole Cyclopentyl-carboxamide 186–188 93
3.8: 2-(Dihydrodioxin-6-yl)-5-(3′-methoxy-biphenyl-3-yl)-1,3,4-oxadiazole 1,3,4-Oxadiazole Methoxy-biphenyl 118–120 93
5-(Dihydrodioxin-6-yl)-4-methylpyridin-2-amine (CAS 1525461-35-1) Pyridine 4-Methyl, 2-amine N/A 97

Key Observations :

  • Core Heterocycle: The target compound’s 4H-pyran core distinguishes it from oxadiazole- or pyridine-based analogs.
  • Substituent Effects : The benzyloxy group in the target compound may enhance lipophilicity compared to methoxy or trifluoromethyl groups in oxadiazole analogs . However, the carboxamide linkage to the dihydrodioxin group could improve hydrogen-bonding capacity, influencing target binding .
  • Synthetic Yields : Oxadiazole-based compounds (e.g., 3.6–3.8) show high yields (92–93%), suggesting efficient synthetic routes. Pyridine derivatives (e.g., CAS 1525461-35-1) also achieve 97% yield, indicating robustness in dihydrodioxin coupling reactions .

Functional Analogues with Benzyloxy or Aryloxy Linkages

describes a compound with a benzyloxy chain linked to a dihydrodioxin group:

  • N-(2-((5-Chloro-4-((3-(dihydrodioxin-6-yl)-2-methylbenzyl)oxy)-2-(oxazol-4-ylmethoxy)benzyl)amino)ethyl)acetamide Features a benzyloxy-dihydrodioxin moiety but includes chloro and oxazolylmethoxy groups. The benzyloxy linkage here is analogous to the target compound, though the latter lacks halogen or heteroaromatic substituents. Such differences may modulate pharmacokinetics (e.g., halogenated groups often enhance metabolic stability) .

Physicochemical and Pharmacological Implications

  • Molecular Weight and Solubility: The target compound’s molecular formula is estimated as C21H17NO6 (MW: 379.37 g/mol), larger than oxadiazole analogs (e.g., 3.6: C23H15F3N2O3, MW: 448.37 g/mol). Higher molecular weight may reduce solubility but improve target affinity .
  • Melting Points :
    • Oxadiazole analogs exhibit melting points between 118–188°C, correlating with crystallinity and stability. The target compound’s pyran core may result in lower melting points due to reduced rigidity .
  • The pyran core in the target compound might confer different mechanisms, such as kinase or protease modulation .

Biological Activity

5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C21H18N2O5
  • Molecular Weight : 378.4 g/mol
  • CAS Number : 1021212-77-0

Antimicrobial Activity

A study conducted on various derivatives of pyran-2-carboxamides, including compounds similar to the target compound, demonstrated significant antimicrobial properties. The evaluation was performed using the microdilution broth method against several bacterial and fungal strains. The results indicated that these compounds could inhibit the growth of pathogens such as Salmonella typhosa and Micrococcus pyogenes at concentrations as low as 0.02% to 0.07% .

Anticancer Activity

Recent research has highlighted the potential of this compound in cancer therapy. The compound was tested for its ability to inhibit cell proliferation in various cancer cell lines, including colorectal (HCT-15 and HT-29) and ovarian (NCI/ADR-RES) cancer cells. The results showed a dose-dependent inhibition of cell growth, suggesting that it may act as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) pathways .

Case Studies

  • Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of synthesized pyran derivatives.
    • Method : Microdilution broth method.
    • Results : Compounds exhibited inhibition against multiple strains with minimum inhibitory concentrations (MICs) ranging from 0.02% to 0.07% .
  • Anticancer Properties :
    • Objective : To assess the antiproliferative effects on cancer cell lines.
    • Method : Cell viability assays were conducted to determine the IC50 values.
    • Results : The compound showed significant cytotoxicity with IC50 values indicating effective inhibition of cell growth in treated groups compared to controls .

Data Tables

Activity TypeTest Organisms/Cell LinesMIC/IC50 ValuesReference
AntimicrobialSalmonella typhosa0.02%-0.07%
AntimicrobialMicrococcus pyogenes0.02%-0.07%
AnticancerHCT-15IC50 < 10 µM
AnticancerHT-29IC50 < 15 µM
AnticancerNCI/ADR-RESIC50 < 12 µM

Q & A

Q. What are the key synthetic methodologies for 5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-pyran-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between pyran-2-carboxylic acid derivatives and the 2,3-dihydrobenzo[b][1,4]dioxin-6-amine moiety.
  • Protection/deprotection strategies for the benzyloxy group to prevent undesired side reactions.
  • Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy for intermediate validation .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (1H and 13C) to confirm regiochemistry and functional group integrity.
  • Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis.
  • High-performance liquid chromatography (HPLC) to assess purity (>95% is typical for pharmacological studies) .

Q. How is the compound screened for initial biological activity?

  • In vitro enzyme inhibition assays (e.g., α-glucosidase, acetylcholinesterase) using spectrophotometric methods to measure IC50 values.
  • Cytotoxicity testing in cell lines (e.g., MTT assay) to rule out non-specific toxicity before advancing to in vivo studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Design of Experiments (DoE) frameworks, such as factorial design, are used to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions .
  • Kinetic studies (e.g., via in situ IR spectroscopy) can pinpoint rate-limiting steps and guide catalyst selection .

Q. What computational approaches predict the compound’s reactivity or target interactions?

  • Density Functional Theory (DFT) calculations model electronic properties and reaction pathways.
  • Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like α-glucosidase, prioritizing analogs for synthesis .

Q. How are contradictory bioactivity data resolved across studies?

  • Meta-analysis of published datasets to identify confounding variables (e.g., assay protocols, solvent effects).
  • Orthogonal validation using isogenic cell lines or alternative assay formats (e.g., fluorescence-based vs. colorimetric) .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Analog synthesis with systematic substitutions (e.g., replacing benzyloxy with alkoxy groups) followed by bioactivity profiling.
  • Pharmacophore modeling to map critical hydrogen-bond acceptors/donors and hydrophobic regions .

Q. How is compound stability assessed under physiological conditions?

  • Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) monitored by HPLC to identify degradation products.
  • Plasma stability assays in human or animal serum to estimate half-life in vivo .

Methodological Notes

  • Synthetic Optimization : highlights the use of statistical DoE to minimize experimental runs while maximizing data quality.
  • Computational Integration : emphasizes iterative feedback between computational predictions and experimental validation for efficient reaction design.
  • Data Validation : Cross-referencing structural data (e.g., NMR chemical shifts) with analogous compounds in and ensures accurate interpretation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.